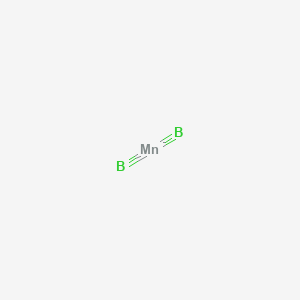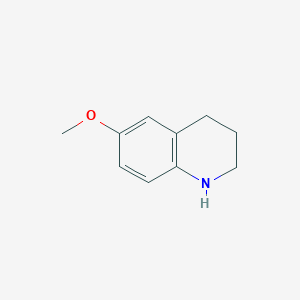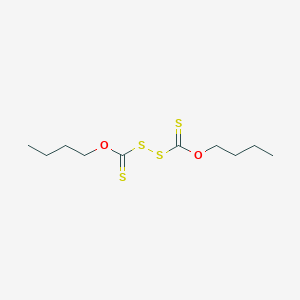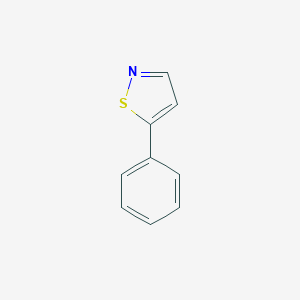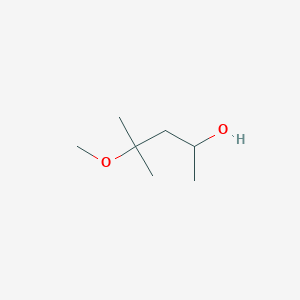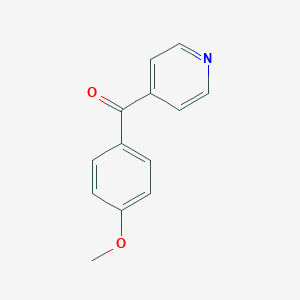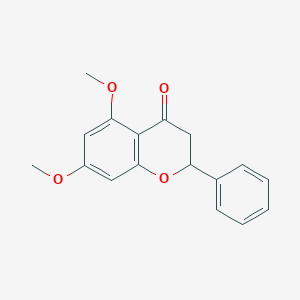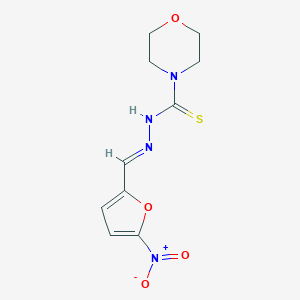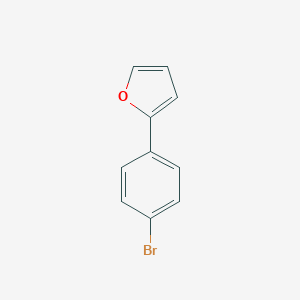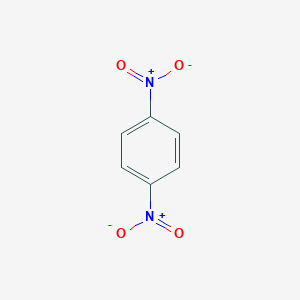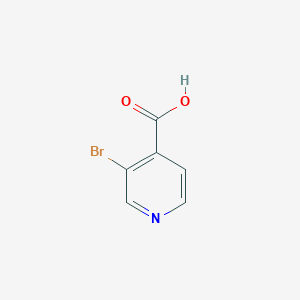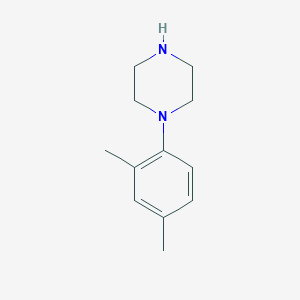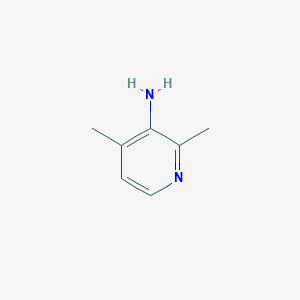
2,4-Dimethylpyridin-3-amine
概要
説明
Synthesis Analysis
Synthesis of related compounds has been explored in various studies. For example, Boyland and Sims (1959) investigated the metabolism of 3,4-dimethylaniline, a compound with structural similarities to 2,4-Dimethylpyridin-3-amine, providing insights into its synthesis and transformation within biological systems (Boyland & Sims, 1959). Additionally, Balaban et al. (2004) described the synthesis of a weak nucleophilic base closely related to 2,4-Dimethylpyridin-3-amine, demonstrating the compound's potential in organic syntheses (Balaban et al., 2004).
Molecular Structure Analysis
Molecular structure analysis of similar compounds has been conducted in several studies. For instance, Dolzhenko et al. (2011) analyzed the molecular and crystal structure of a closely related compound, providing valuable insights into the structural aspects that may be relevant to 2,4-Dimethylpyridin-3-amine (Dolzhenko et al., 2011).
Chemical Reactions and Properties
Chemical reactions and properties of related pyridine compounds have been a focus in several studies. For example, the study by Anthony et al. (1983) examined the reactivity and neurotoxicity of related gamma-diketones, shedding light on the chemical reactivity of similar structures (Anthony et al., 1983).
Physical Properties Analysis
Physical properties of similar compounds have been explored in various research. For instance, the study by Westerhausen et al. (2001) on the metalation of related pyridylmethylamine compounds offers insights into the physical characteristics that could be relevant to 2,4-Dimethylpyridin-3-amine (Westerhausen et al., 2001).
Chemical Properties Analysis
The chemical properties of pyridine derivatives have been thoroughly investigated. Research by Wijtmans et al. (2004) on the synthesis and reactivity of pyridinols provides an understanding of the chemical behavior and potential applications of such compounds, which can be extrapolated to 2,4-Dimethylpyridin-3-amine (Wijtmans et al., 2004).
科学的研究の応用
Fungicidal Activity
- Scientific Field : Medicinal Chemistry
- Application Summary : 2,4-Dimethylpyridin-3-amine is used in the synthesis of pyrimidinamine derivatives, which have shown promising fungicidal activity . These derivatives are considered potential agricultural compounds due to their unique mode of action and outstanding activity .
- Methods of Application : A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the principle of bioisosterism . The new compounds showed excellent fungicidal activity .
- Results : Among these compounds, (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine, T33, had the best control effect on corn rust with EC50 values of 0.60 mg/L, versus commercial fungicide tebuconazole (1.65 mg/L) .
Synthesis of Novel Pyridine-Based Derivatives
- Scientific Field : Organic Chemistry
- Application Summary : 2,4-Dimethylpyridin-3-amine is used in the Suzuki cross-coupling reaction to synthesize a series of novel pyridine derivatives . These derivatives have potential applications as chiral dopants for liquid crystals .
- Methods of Application : The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids was used to produce these novel pyridine derivatives .
- Results : The synthesized pyridine derivatives showed excellent fungicide activity . In particular, the compound 4b exhibited the highest percentage lysis value (41.32%) against clot formation in human blood among all newly synthesized compounds .
Safety And Hazards
特性
IUPAC Name |
2,4-dimethylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-5-3-4-9-6(2)7(5)8/h3-4H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYHJEBPLDNXAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10565276 | |
| Record name | 2,4-Dimethylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10565276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethylpyridin-3-amine | |
CAS RN |
1073-21-8 | |
| Record name | 2,4-Dimethylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10565276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dimethylpyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


